molecular formula C9H17NO5Se B1250987 selenosugar B CAS No. 526222-32-2

selenosugar B

Cat. No. B1250987
CAS RN: 526222-32-2
M. Wt: 298.21 g/mol
InChI Key: AZZZNYGPGINRNT-ZEBDFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta-methylseleno-N-acetyl-D-galactosamine is a monosaccharide derivative that is N-acetyl-beta-D-galactosamine in which the anomeric hydroxy group is replaced by a methylseleno group. It has a role as a human xenobiotic metabolite. It is an organoselenium compound and a monosaccharide derivative. It derives from a methyl N-acetyl-beta-D-galactosaminide.

Scientific Research Applications

Metabolic Transformations and Bioavailability

Selenosugar B, a selenium compound, demonstrates notable non-cytotoxicity and substantial bioavailability in human cells, supporting its role in selenium detoxification processes. In a comparative study of various selenium species, including selenosugar 1 (similar to this compound), it was shown that these compounds, unlike others, did not induce cytotoxic effects in human urothelial, astrocytoma, and hepatoma cells, even at supra-physiological concentrations, indicating their non-toxic nature and possible importance in Se metabolism and detoxification (Marschall et al., 2016). Furthermore, this compound is efficiently used for selenoprotein synthesis, as observed in selenium-deficient rats, suggesting its biological availability and role in essential selenium-dependent processes (Suzuki et al., 2006).

Role in Selenium Excretion and Distribution

Studies indicate that selenosugars play a key role in the excretion and distribution of selenium within the body. In particular, this compound is a significant urinary metabolite for selenium excretion, especially within the required to low-toxic range. This implies its role in maintaining selenium homeostasis and preventing selenium toxicity (Kobayashi et al., 2002). The stability of selenosugars like this compound in human urine also emphasizes their role in selenium metabolism and the importance of maintaining specific storage conditions to ensure accurate quantification and analysis (Jureša et al., 2006).

Impact on Selenium Metabolism and Enzyme Synthesis

This compound is involved in the intricate metabolism of selenium compounds, playing a role in the synthesis of selenoenzymes and the transformation of selenium for reuse and excretion. Research has shown that selenium compounds like this compound are transformed to selenide, a key intermediate, and then utilized for selenoprotein synthesis or excreted as methylated metabolites, highlighting the dynamic nature of selenium metabolism in the body (Suzuki et al., 2006).

properties

CAS RN

526222-32-2

Molecular Formula

C9H17NO5Se

Molecular Weight

298.21 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide

InChI

InChI=1S/C9H17NO5Se/c1-4(12)10-6-8(14)7(13)5(3-11)15-9(6)16-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1

InChI Key

AZZZNYGPGINRNT-ZEBDFXRSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[Se]C)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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